Dysprosium trichloride

Descripción general

Descripción

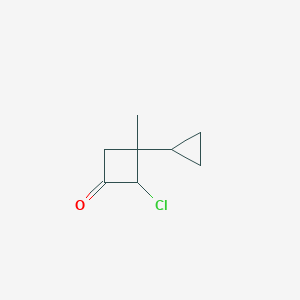

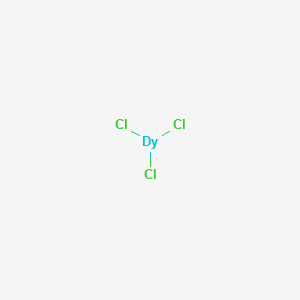

Dysprosium(III) chloride, also known as dysprosium trichloride, is a compound of dysprosium and chlorine. It is a white to yellow solid which rapidly absorbs water on exposure to moist air to form a hexahydrate, DyCl3·6H2O .

Synthesis Analysis

Dysprosium trichloride is often prepared by the “ammonium chloride route”, starting from either Dy2O3 or the hydrated chloride DyCl3·6H2O . Anhydrous dysprosium trichloride is used as received, and sodium and cesium chlorides are additionally purified from oxygen-containing impurities by directional crystallization .Molecular Structure Analysis

The crystal structures, spectroscopic, and thermal properties of Dysprosium (III) complexes with 3-chloro-4-methoxybenzoic and 1,10-phenanthroline have been studied . Single-crystal X-ray structural analysis showed that 1 presents a tetranuclear triple helical-like structure via the coordination mode of Dy:K:L with 2:2:3 stoichiometry .Physical And Chemical Properties Analysis

Dysprosium trichloride has a molar mass of 268.86 g/mol. It is a white solid with a density of 3.67 g/cm3. It has a melting point of 647 °C and a boiling point of 1,530 °C . It is soluble in water .Aplicaciones Científicas De Investigación

Molecular and Electronic Structure Analysis

Dysprosium trichloride (DyCl3) has been studied for its molecular and electronic structure. Advanced quantum chemical methods and electron diffraction studies reveal that the 4f electron configuration significantly influences the geometry and structure of DyCl3 molecules. The molecule is found to be trigonal planar in equilibrium, and its electronic state splits due to spin-orbit coupling (Lanza, Varga, Kolonits, & Hargittai, 2008).

Photophysical Properties in Solutions

Dysprosium(III) ions, used in optical fibers and NMR imaging, have been extensively researched. Studies show that Dy(III) complexes primarily luminesce from the 4F9/2 state, with variations observed in different solvents (Kofod, Arppe-Tabbara, & Sørensen, 2019).

Application in Organic Electroluminescence Devices

A synthesized complex of trivalent dysprosium ion (Dy3+) has been used in organic electroluminescence (OEL) devices for white light emission. This application demonstrates the potential of DyCl3 in advanced lighting technologies (Hong, Li, Zhao, Liang, Liu, Peng, & Zhao, 2000).

Electrodeposition Techniques

Dysprosium electrodeposition from ionic liquids has been investigated for application in neodymium magnets. This research focuses on developing efficient electrochemical techniques for depositing Dy on Nd-magnets, which is crucial for high-tech industries (Berger, Arkhipova, Maas, & Jacob, 2016).

Magnetic and Magnetocaloric Properties

The study of single-crystal dysprosium metal explores its magnetic phase transitions and potential applications in magnetic refrigeration, magnetomechanical devices, and sensors (Chernyshov, Tsokol, Tishin, Gschneidner, & Pecharsky, 2005).

Structural Characteristics and Polymorphism

Research on the structure of crystalline DyCl3 across various temperatures using Raman spectroscopy has been conducted. This study aids in understanding the polymorphic transformations and stability of DyCl3 (Zakiryanova, Khokhlov, Salyulev, & Korzun, 2015).

Mecanismo De Acción

Target of Action

Dysprosium Chloride (DyCl3), also known as Dysprosium trichloride or trichlorodysprosium, is a compound of dysprosium and chlorine . It is a moderately strong Lewis acid, which ranks as “hard” according to the HSAB concept . This suggests that it has a high affinity for hard bases, which are typically small, highly electronegative atoms such as oxygen .

Mode of Action

Dysprosium Chloride (DyCl3) interacts with its targets primarily through ionic bonding due to the presence of the Dy3+ cation and Cl- anion . The compound can undergo hydrolysis when heated, forming an oxychloride, DyOCl . This reaction demonstrates its ability to interact with water molecules and undergo chemical transformations .

Biochemical Pathways

It is known that aqueous solutions of dysprosium chloride can be used to prepare other dysprosium (iii) compounds, for example, dysprosium (iii) fluoride . This suggests that it may play a role in the synthesis of other dysprosium compounds in a laboratory setting .

Pharmacokinetics

It is known to be soluble in water , which could potentially influence its absorption and distribution in biological systems

Result of Action

It is known that dysprosium metal can be produced when a molten mixture of dycl3 in eutectic licl - kcl is electrolyzed . This suggests that it may play a role in the production of dysprosium metal in industrial settings .

Action Environment

Dysprosium Chloride (DyCl3) is a white to yellow solid which rapidly absorbs water on exposure to moist air to form a hexahydrate, DyCl3·6H2O . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as humidity and temperature . For instance, simple rapid heating of the hydrate causes partial hydrolysis to an oxychloride, DyOCl .

Safety and Hazards

Dysprosium trichloride is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Direcciones Futuras

Propiedades

IUPAC Name |

trichlorodysprosium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Dy/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXVSFHSLKQLNZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Dy](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

DyCl3, Cl3Dy | |

| Record name | dysprosium(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dysprosium(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Shiny yellow crystals; [Merck Index] | |

| Record name | Dysprosium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2093 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Dysprosium trichloride | |

CAS RN |

10025-74-8 | |

| Record name | Dysprosium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dysprosium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dysprosium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dysprosium chloride (DyCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dysprosium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of dysprosium trichloride?

A1: Dysprosium trichloride has the molecular formula DyCl3 and a molecular weight of 268.86 g/mol [].

Q2: What spectroscopic techniques are useful for studying DyCl3?

A2: Raman spectroscopy has been instrumental in studying the crystalline structure of DyCl3 over a range of temperatures []. Additionally, electron diffraction studies have provided valuable insights into the molecular geometry of DyCl3 [].

Q3: Is dysprosium trichloride stable at high temperatures?

A3: Research using Raman spectroscopy indicates that the monoclinic crystal structure of DyCl3 remains stable from room temperature to its melting point [].

Q4: How does dysprosium trichloride affect the stability of chalcogenide glasses?

A4: Adding dysprosium to chalcogenide glasses, particularly in its metallic form (Dy0), improves glass stability, surface quality, and reduces optical loss compared to adding it as DyCl3 []. This suggests the importance of the additive's chemical form on material properties.

Q5: What is the vapor pressure of dysprosium trichloride?

A5: The vapor pressure of DyCl3 has been determined through torsion methods, yielding the equation: log(p/kPa) = 9.31 ± 0.30 − (12523 ± 300)(K/T), valid for temperatures between 924-1214 K [].

Q6: How does one prevent hydrolysis during the dehydration of dysprosium trichloride hexahydrate (DyCl3.6H2O)?

A6: Hydrolysis during dehydration can be prevented by maintaining a specific hydrogen chloride pressure. This pressure can be determined through thermodynamic modeling that considers the vapor pressures of intermediate dysprosium chloride hydrates [].

Q7: Can dysprosium trichloride be used in studies related to human digestion?

A7: Dysprosium trichloride has shown promise as a nonabsorbable gastrointestinal marker. Studies demonstrate its use in accurately determining fecal excretion of labeled triglycerides in patients with cystic fibrosis [, ].

Q8: Can dysprosium trichloride be recycled?

A8: Research suggests a recycling process where DyCl3 can be converted to dysprosium oxide via pyrohydrolysis, generating HCl gas. This HCl can further react with metallic iron to regenerate FeCl2, enabling a chlorine circulation-type recycling process [].

Q9: What is the quantum-mechanical ground state of dysprosium trichloride hexahydrate (DyCl3.6H2O)?

A9: Theoretical calculations indicate a ferromagnetic ground state for DyCl3.6H2O with strong magnetization along a specific magnetic axis []. This highlights the use of computational methods in understanding the magnetic properties of DyCl3 and its compounds.

Q10: How is dysprosium trichloride distributed in the body after intravenous administration in rats?

A10: Following intravenous administration in rats, dysprosium primarily accumulates in the liver, spleen, and bone. It is gradually excreted through feces, with minimal urinary excretion [, ].

Q11: Does the administration of dysprosium trichloride affect mineral concentrations in rats?

A11: Studies on rats reveal that high doses of DyCl3 can significantly increase calcium concentrations in the liver, spleen, and lungs. This effect appears to be dose-dependent and more pronounced with DyCl3 compared to other rare earth chlorides like YbCl3 [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.